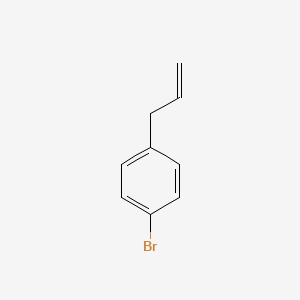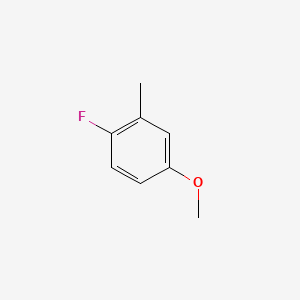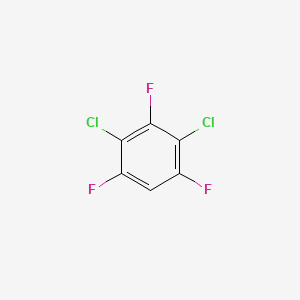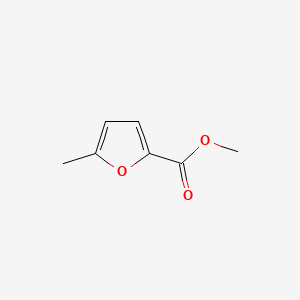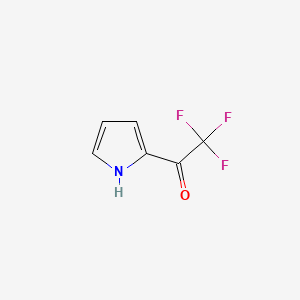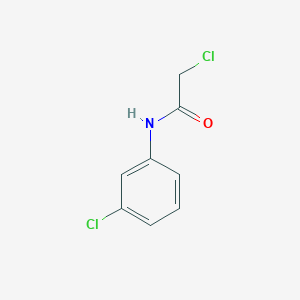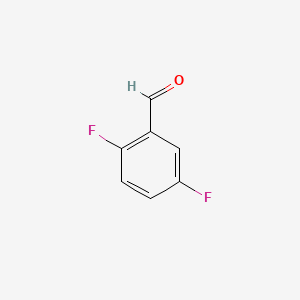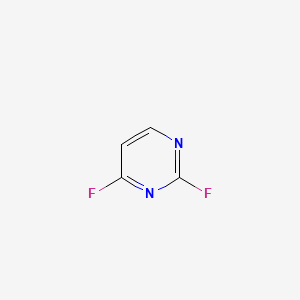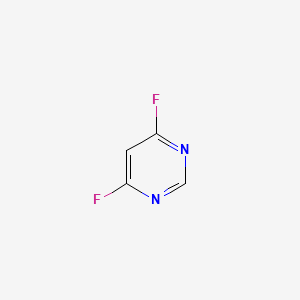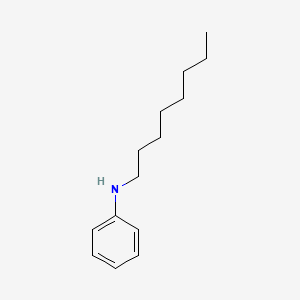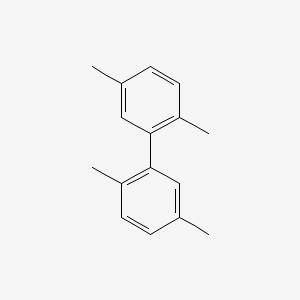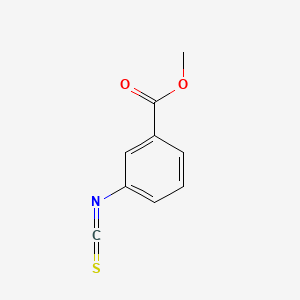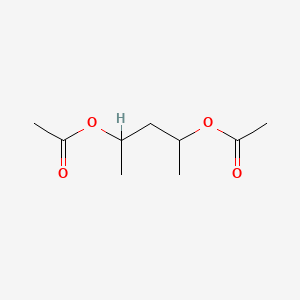
2,4-Diacetoxypentane
Descripción general
Descripción
“2,4-Diacetoxypentane” is a chemical compound with the molecular formula C9H16O4 . It appears as a clear liquid .
Molecular Structure Analysis
The molecular structure of “2,4-Diacetoxypentane” can be represented by the IUPAC Standard InChI: InChI=1S/C9H16O4/c1-6(12-8(3)10)5-7(2)13-9(4)11/h6-7H,5H2,1-4H3 .Aplicaciones Científicas De Investigación
- Chemistry of 1,3-Glycol Derivatives
- Summary of Application : 2,4-Diacetoxypentane is used in the study of 1,3-glycol derivatives . The reactions with water gave 4-acetoxy-2-pentanol (4) with complete retention of configuration, while those with the other reagents gave 4-acetoxy-2-chloropentane (3) and 2,4-diacetoxypentane with complete inversion .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source. However, it mentions that the reactions with water and other reagents resulted in different products .
- Results or Outcomes : The reactions with water gave 4-acetoxy-2-pentanol (4) with complete retention of configuration, while those with the other reagents gave 4-acetoxy-2-chloropentane (3) and 2,4-diacetoxypentane with complete inversion .
- Plant Cell Suspension Culture
- Summary of Application : 2,4-Diacetoxypentane is used in the study of plant cell suspension cultures . Specifically, it has been used in the study of date palm (Phoenix dactylifera L., cv. Shishi) cell suspension cultures .
- Methods of Application : Date palm cell suspension cultures initiated in Murashige and Skoog (MS) medium were treated with 2.5 and 5 mg/L 2-isopentenyladenine (2-iP) in combinations with 1, 2.5, 5 and 10 mg/L 2,4-dichlorophenoxyacetic acid (2,4-D), and compared to the standard cell multiplication medium .
- Results or Outcomes : The optimum biomass accumulation, based on the packed cell volume and dry weight, was found in the cell suspension culture augmented with 1 mg/L 2,4-D + 5 mg/L 2iP followed by 5 mg/L 2,4-D + 2.5 mg/L 2-iP . Cell suspension cultures containing 5 mg/L 2,4-D and 2.5 mg/L 2iP yielded the maximum accumulation of phenolics, flavonoids and radical scavenging activity (90.65%), and also a significantly higher content of caffeic acid (37.1 µg/g DW) .
Safety And Hazards
A safety data sheet for “2,4-Diacetoxypentane” can be found on the Echemi website . For detailed safety and hazard information, please refer to the safety data sheet.
Relevant Papers One relevant paper titled “Chemistry of 1,3-Glycol Derivatives. I. The Reactions of 2,4-Pentanediol Derivatives” was found . This paper discusses the reactions of 2,4-pentanediol derivatives, which may include “2,4-Diacetoxypentane”. For more detailed information, please refer to the paper.
Propiedades
IUPAC Name |
4-acetyloxypentan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(12-8(3)10)5-7(2)13-9(4)11/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSIRZGMYUQIBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00994571 | |
| Record name | Pentane-2,4-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00994571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diacetoxypentane | |
CAS RN |
7371-86-0 | |
| Record name | 2,4-Diacetoxypentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007371860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane-2,4-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00994571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




